molecular formula C11H18F3NO2 B1476369 4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one CAS No. 2098010-75-2

4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one

Cat. No.: B1476369
CAS No.: 2098010-75-2
M. Wt: 253.26 g/mol
InChI Key: QSAHVJTZRWWDFF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C11H18F3NO2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study conducted by Flores et al. (2018) examined the synthesis of a related trifluoromethyl-substituted compound and its reactions with hydroxylamine and hydrazine. The research emphasized the X-ray structural analysis of the resulting compounds, highlighting their molecular configurations and bonding characteristics (Flores et al., 2018).

Pharmaceutical Applications

  • Devine et al. (2020) explored the molecular association between a structurally similar antidiabetic compound and 2-hydroxypropyl-β-cyclodextrin, revealing improved solubility and the same biological activity as the compound alone. This indicates potential pharmaceutical applications (Devine et al., 2020).

Luminescence Properties

  • Research by Moriguchi et al. (2017) on related europium (III) complexes with trifluoromethyl groups provided insights into their luminescence properties, which could be valuable for applications in photoluminescence (Moriguchi et al., 2017).

Synthetic Applications

  • Zanatta et al. (2001) demonstrated the synthetic potential of trifluoromethylated β-acetal-diols, a class of compounds closely related to the subject compound, in creating a specific pyrrolidin-2-one derivative. This indicates the versatility of such compounds in synthetic chemistry (Zanatta et al., 2001).

Chemical Reactions and Interactions

  • A paper by Vardanyan (2018) discussed the synthesis and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, which share structural similarities with the compound . This study provides insight into the broader chemical reactions and potential applications of such compounds (Vardanyan, 2018).

Properties

IUPAC Name

4,4,4-trifluoro-1-[4-(2-hydroxyethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO2/c12-11(13,14)5-1-10(17)15-6-2-9(3-7-15)4-8-16/h9,16H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAHVJTZRWWDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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